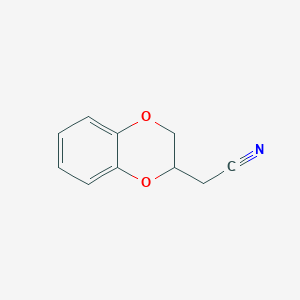

2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile

概要

説明

2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106870. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Related compounds have shown moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in nerve signal transmission and inflammation, respectively.

Mode of Action

It’s plausible that it interacts with its targets (potentially cholinestrases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their function .

Biochemical Pathways

Given its potential inhibitory effects on cholinestrases and lipoxygenase enzymes, it may influence pathways related to nerve signal transmission and inflammation .

Pharmacokinetics

The compound’s molecular weight (1361479 g/mol) and structure suggest it may have favorable absorption and distribution characteristics .

Result of Action

If it does inhibit cholinestrases and lipoxygenase enzymes, it could potentially alter nerve signal transmission and inflammatory responses .

生物活性

Overview

2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile is a chemical compound notable for its unique structural features, including a benzodioxin moiety and an acetonitrile functional group. Its molecular formula is C10H9NO2 with a molecular weight of approximately 159.18 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

Biological Activity

Research indicates that this compound and its derivatives exhibit significant biological activities, primarily through enzyme inhibition. Notably:

- α-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism, and inhibitors can be beneficial in managing diabetes by slowing glucose absorption.

- Acetylcholinesterase Inhibition : This enzyme is vital for neurotransmission; its inhibitors are being explored for potential therapeutic effects in Alzheimer's disease treatment.

Molecular docking studies have elucidated the interactions between this compound and target enzymes. These studies provide insights into how the compound binds to active sites of enzymes like α-glucosidase and acetylcholinesterase, thereby inhibiting their activity.

Comparative Analysis of Related Compounds

The following table highlights some compounds structurally related to this compound and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,3-Dihydro-1,4-benzodioxin-6-acetonitrile | Contains a benzodioxin ring and acetonitrile | Exhibits different enzyme inhibition profiles |

| 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile | Bromo substitution on the benzodioxin ring | Potentially increased reactivity due to bromine |

| 2,3-Dihydro-1,4-benzodioxin-6-acetamide | Acetamide group instead of acetonitrile | Different pharmacological properties |

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds. For instance:

- Inhibition Studies : A study demonstrated that derivatives of benzodioxins show varying degrees of inhibition against α-glucosidase with IC50 values ranging from micromolar to nanomolar concentrations. This suggests that structural modifications can significantly enhance biological activity.

- Neuroprotective Effects : Another research effort focused on the neuroprotective potential of benzodioxin derivatives against oxidative stress in neuronal cell lines. Results indicated that certain derivatives could reduce cell death induced by oxidative stress by modulating antioxidant pathways.

- Pharmacokinetics : Pharmacokinetic studies have shown that modifications to the benzodioxin structure can influence solubility and bioavailability. For example, acetamide derivatives exhibited improved solubility compared to their acetonitrile counterparts.

科学的研究の応用

Medicinal Chemistry Applications

2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promising biological activities that can be harnessed for therapeutic purposes.

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer properties by inhibiting key enzymes involved in cancer progression. For instance, compounds similar to this compound have been identified as potential inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Anti-inflammatory Effects

Studies have shown that certain derivatives can significantly reduce inflammation markers, suggesting their potential as anti-inflammatory agents . This property is particularly relevant for developing treatments for chronic inflammatory diseases.

Neuropharmacological Applications

The compound has also been explored for its effects on the central nervous system (CNS). Some derivatives are reported to modulate CNS activity, making them candidates for treating neurological disorders such as Alzheimer's disease .

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes opens avenues for therapeutic applications:

α-Glucosidase Inhibition

Research has demonstrated that derivatives can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition suggests potential applications in managing diabetes by controlling blood sugar levels .

Acetylcholinesterase Inhibition

Compounds related to this compound have shown inhibitory effects on acetylcholinesterase, which is relevant for treating Alzheimer's disease due to its role in neurotransmission .

Synthetic Methodology and Catalysis

The synthesis of this compound can be achieved through various chemical pathways:

Synthesis Techniques

Several methods have been developed for synthesizing this compound:

- Cu₂O-Catalyzed Reactions : A novel tandem ring-opening/coupling cyclization process allows for the efficient synthesis of benzodioxin derivatives .

- Nucleophilic Substitution Reactions : The thiazole ring present in some derivatives can undergo nucleophilic substitutions and cycloadditions, enhancing the diversity of synthesized compounds .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Abbasi et al., 2017 | Antibacterial Agents | Identified potent antibacterial activities against various strains. |

| Engelbrecht et al., 2015 | MAO Inhibition | Demonstrated effective inhibition of monoamine oxidase-B; implications for Parkinson's treatment. |

| Bozzo et al., 2003 | Synthetic Methodology | Developed new synthetic pathways leading to biologically active derivatives. |

特性

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZFEIJALHLRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18505-91-4 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018505914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18505-91-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。